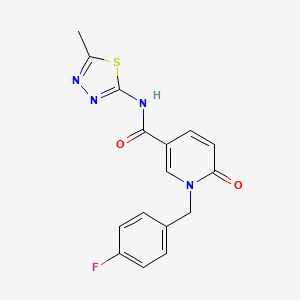

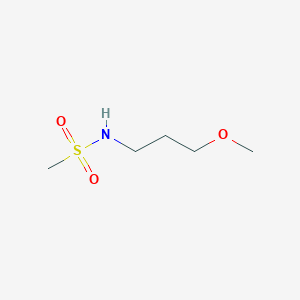

![molecular formula C17H11N3O4S B2664239 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941924-95-4](/img/structure/B2664239.png)

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a thiazolo[3,2-a]pyrimidine core, which is a heterocyclic analog of purine bases . This compound could potentially exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine is described . The synthesis involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes .Molecular Structure Analysis

The molecular structure of this compound is determined by one- and two-dimensional NMR and IR spectroscopy . The structure includes a thiazolo[3,2-a]pyrimidine ring system, which is structurally similar to purine .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various synthetic approaches. For instance, the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications

Synthesis and Biological Activities

Several studies have focused on synthesizing novel compounds derived from or related to N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide, investigating their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. For example, Abu‐Hashem et al. (2020) synthesized a range of novel heterocyclic compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives, showing significant anti-inflammatory and analgesic activities Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). These compounds were found to be effective cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing the potential for therapeutic applications in pain and inflammation management.

In another study, Gein et al. (2015) developed N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, which exhibited antimicrobial activity, demonstrating the versatility of thiazolopyrimidine derivatives in combating microbial infections Gein, V. L., Zamaraeva, T. M., Buzmakova, N., Odegova, T. F., & Gein, L. F. (2015).

Anticancer Potential

Verma and Verma (2022) synthesized derivatives of pyrimidine clubbed with thiazolidinone, evaluating them for their anticancer activity against HeLa cervical cancer cell lines. Some compounds demonstrated significant potency, suggesting their potential utility in cancer therapy Verma, M., & Verma, P. (2022).

Antimicrobial Activity

Research by Mostafa et al. (2013) into 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives showed considerable antimicrobial efficacy against various strains of bacteria and fungi Mostafa, M. S., El-Salam, N. M., & Alothman, O. (2013). This suggests the broad-spectrum antimicrobial potential of thiazolopyrimidine and chromene derivatives.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, thiazolo[3,2-a]pyrimidines are known to exhibit a broad spectrum of pharmacological activity . They have been reported as anticancer, sedative hypotic, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral agents .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . The exploration of an efficient nanocatalyst with high catalytic properties is an active approach to avoid limitations of traditional approaches for the synthesis of fused heterocycles .

Properties

IUPAC Name |

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4S/c1-9-13(15(22)20-6-7-25-17(20)18-9)19-14(21)11-8-10-4-2-3-5-12(10)24-16(11)23/h2-8H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSDBRROCGQAPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664156.png)

![Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate](/img/structure/B2664158.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2664160.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2664162.png)

![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2664165.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2664166.png)

![N-[1-(2,6-Difluorophenyl)-2-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2664176.png)

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2664179.png)